BenchChemオンラインストアへようこそ!

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide

physicochemical profiling drug-likeness lead optimization

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide (CAS 1421462-35-2) is a synthetic heterocyclic small molecule (C₁₇H₁₄N₆O, MW 318.33 g/mol) that integrates a benzimidazole core, a pyrazole ring, and a picolinamide linker into a single hybrid scaffold. The compound belongs to the broader pyrazole–benzimidazole amide class, which has been investigated across multiple kinase inhibition and epigenetic modulation programs.

Molecular Formula C17H14N6O
Molecular Weight 318.34
CAS No. 1421462-35-2
Cat. No. B2510031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide
CAS1421462-35-2
Molecular FormulaC17H14N6O
Molecular Weight318.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NC=CC(=C3)N4C=CC=N4
InChIInChI=1S/C17H14N6O/c24-17(15-10-12(6-8-18-15)23-9-3-7-20-23)19-11-16-21-13-4-1-2-5-14(13)22-16/h1-10H,11H2,(H,19,24)(H,21,22)
InChIKeyCLKFWCSLNIJFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide (CAS 1421462-35-2): Structural Identity and Physicochemical Baseline for Procurement Decisions


N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide (CAS 1421462-35-2) is a synthetic heterocyclic small molecule (C₁₇H₁₄N₆O, MW 318.33 g/mol) that integrates a benzimidazole core, a pyrazole ring, and a picolinamide linker into a single hybrid scaffold [1]. The compound belongs to the broader pyrazole–benzimidazole amide class, which has been investigated across multiple kinase inhibition and epigenetic modulation programs [2]. Its computed physicochemical profile (XLogP3: 1.5, TPSA: 88.5 Ų, 2 H-bond donors, 4 H-bond acceptors, 4 rotatable bonds) places it within drug-like chemical space, though no melting point, solubility, or stability data have been publicly disclosed [1].

Why Generic Substitution of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide Is Not Supported by Evidence


The pyrazole–benzimidazole–picolinamide chemical space is highly sensitive to subtle structural variations. The specific linkage pattern — a benzimidazol-2-ylmethyl group connected via an amide bond to a 4-(1H-pyrazol-1-yl)picolinic acid moiety — creates a unique three-dimensional pharmacophore that cannot be replicated by close analogs such as N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide (indazole-to-benzimidazole swap) or generic pyrazole–benzimidazole hybrids lacking the picolinamide bridge . Even conservative modifications (e.g., moving the pyrazole attachment from the 4-position to the 3-position of the picolinamide ring, or replacing the benzimidazole NH with N-methyl) are known to alter hydrogen-bonding capacity, conformational preferences, and target-binding profiles in related kinase inhibitor series [1]. Without direct comparative data, substituting this compound with an in-class analog introduces an unquantified risk of losing the specific interaction pattern for which it was originally selected.

Quantitative Evidence Guide: Measurable Differentiation of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide Against Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: Favorable Drug-Likeness Relative to Common Pyrazole–Benzimidazole Screening Compounds

The computed partition coefficient (XLogP3) of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide is 1.5, which falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five [1]. By comparison, many densely functionalized pyrazole–benzimidazole amides in the PRMT4/CARM1 inhibitor series exhibit XLogP values between 2.5 and 4.0, increasing the risk of poor aqueous solubility and higher off-target binding [2]. The moderate lipophilicity of this compound may confer an advantage in assays requiring aqueous solubility without co-solvent interference, though experimental logD₇.₄ data are not available [1].

physicochemical profiling drug-likeness lead optimization

Topological Polar Surface Area (TPSA): Superior Membrane Permeability Potential Among Picolinamide Hybrids

The TPSA of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide is 88.5 Ų [1]. This is below the commonly cited threshold of 90 Ų for good blood–brain barrier penetration and below 140 Ų for acceptable oral absorption. In contrast, many picolinamide-based kinase inhibitors (e.g., Syk inhibitor series) have TPSA values exceeding 110 Ų due to additional polar substituents on the picolinamide ring [2]. The lower TPSA of the target compound may translate into better passive membrane permeability, which is relevant for intracellular target engagement in cell-based assays [1].

ADME prediction CNS permeability cell-based assay suitability

Hydrogen Bond Donor Count: Reduced Metabolic Liability Versus Di-Substituted Benzimidazole Analogs

The target compound possesses exactly 2 hydrogen bond donors (benzimidazole NH and amide NH) [1]. Many close structural analogs in the benzo[d]imidazole–pyrazole amide series incorporate additional H-bond donors (e.g., phenolic –OH, sulfonamide –NH–) to enhance target affinity, resulting in 3–4 donors and consequently higher metabolic liability due to glucuronidation or sulfation [2]. The minimal HBD count of 2 may confer a metabolic stability advantage without sacrificing key hydrogen-bonding interactions to biological targets, though this inference requires experimental validation via microsomal stability assays [1].

metabolic stability hydrogen bonding ligand efficiency

Rotatable Bond Count: Conformational Pre-Organization Advantage Over Flexible Benzimidazole–Pyrazole Hybrids

With 4 rotatable bonds, N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide is more conformationally constrained than many flexible analogs containing ethylene or propylene linkers between the benzimidazole and picolinamide moieties, which typically exhibit 6–8 rotatable bonds [1][2]. Reduced rotational freedom is associated with lower entropic penalty upon target binding, which can translate into improved binding affinity per heavy atom (ligand efficiency) — a key metric in fragment-based and HTS triage [2]. The rigid picolinamide-pyrazole axis further restricts conformational sampling relative to analogs with freely rotating benzyl linkers [1].

conformational entropy binding affinity scaffold optimization

Validated Research Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide


Kinase Inhibitor Screening Library Diversification: Benzimidazole–Pyrazole–Picolinamide Chemotype Expansion

The compound offers a distinct three-ring pharmacophore topology (benzimidazole–picolinamide–pyrazole) that is underrepresented in commercial kinase-focused libraries. Its moderate lipophilicity (XLogP3 = 1.5) and favorable TPSA (88.5 Ų) make it a suitable chemotype for hit identification in biochemical kinase assays where solubility and membrane permeability are critical [1].

Epigenetic Target Screening: PRMT/CARM1 Inhibitor Scaffold Hopping

The benzimidazole–pyrazole amide motif has demonstrated activity against protein arginine methyltransferases (PRMT4/CARM1) in related chemical series [2]. This compound can serve as a scaffold-hopping probe to explore whether the picolinamide bridge confers selectivity advantages over the simpler pyrazole amide or benzimidazole amide scaffolds previously reported.

Physicochemical Benchmarking for Lead Optimization Programs

With a molecular weight of 318.33 g/mol, XLogP3 of 1.5, TPSA of 88.5 Ų, and only 4 rotatable bonds, this compound sits squarely within lead-like chemical space [1]. It can be used as a physicochemical benchmarking control in ADME assays (e.g., PAMPA, Caco-2, microsomal stability) to contextualize the properties of more elaborated analogs emerging from medicinal chemistry optimization.

Metal Coordination Chemistry and Catalysis Research

The compound contains multiple nitrogen-donor atoms distributed across the benzimidazole, pyrazole, and picolinamide moieties, making it a potential N,N,N-tridentate or N,N-bidentate ligand for transition metal complexation [1]. This structural feature is relevant for investigations in coordination chemistry and homogeneous catalysis, distinct from purely biological applications.

Quote Request

Request a Quote for N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.